(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide is an active ingredient used in granular compositions. These compositions specifically include different forms of this compound, namely its hydrochloride salt (HCl Forme 1), amorphous hydrochloride salt, and amorphous free base. [, ]
Relevance:
This compound, like N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, features a central 1H-indazol-5-yl core. This core is further substituted at the 3-position with a 6-alkoxypyridin-3-yl group. Both compounds also share the presence of an amide group connected to the indazole core. These shared structural elements classify them within a similar chemical category. [, ]
N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, also known as acrizanib, is a small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound was specifically designed for topical ocular delivery and demonstrates potency and efficacy in rodent models of choroidal neovascularization. It also exhibits limited systemic exposure after topical administration, making it a promising therapy for neovascular age-related macular degeneration. []
Relevance:
While acrizanib replaces the 1H-indazol core with a 1H-indole, it shares the significant structural feature of a heterocyclic core connected to both an amide and an alkoxy-substituted pyrimidine. This similarity to N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide places them within a comparable chemical class, suggesting potential shared activity profiles. []
6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride, also known as GSK189254, is a potent histamine H3 receptor antagonist. It exhibits high affinity for both human and rat H3 receptors and demonstrates significant selectivity for H3 receptors over other targets. GSK189254 has shown effectiveness in improving cognitive performance in preclinical models, suggesting its therapeutic potential for dementia and other cognitive disorders. []
Relevance:
GSK189254 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide share the structural motif of a nicotinamide group connected to a substituted aromatic ring through an ether linkage. This shared structural feature suggests that these compounds may belong to a related class of molecules, although their biological targets and activities may differ. []
3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide, also known as MK-0941, is a potent glucokinase activator (GKA). It effectively enhances glucose sensing in pancreatic β cells and glucose metabolism in hepatocytes. MK-0941 exhibits strong glucose-lowering activity in various rodent models of type 2 diabetes, demonstrating its potential as a therapeutic agent for this disease. []
Relevance:
MK-0941 shares a key structural feature with N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: both compounds contain a central pyridine ring substituted with an alkoxy group at the 3-position and an amide group at the 6-position. Despite the differences in the other substituents and the specific heterocyclic core, this shared structural motif suggests a connection in their chemical classification. []
4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol is a potent leukotriene B4 (LTB4) receptor antagonist. It effectively inhibits specific [3H]LTB4 binding to human polymorphonuclear leukocytes (PMNs) with an IC50 of 6.4 ± 0.8 nM. Structure-activity relationship studies revealed that the pyrazole nitrogen should remain unsubstituted and a six-carbon chain linking the phenyl ether oxygen to the tetrazole group is optimal for activity. []
Relevance:
This compound, like N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, features a pyrazole ring connected to a substituted aromatic ring via an ether linkage. This structural similarity, despite the absence of the nicotinamide moiety in 4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol, suggests a degree of relatedness and potential shared chemical characteristics. []
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, also known as CCT196969, is a panRAF inhibitor. This compound targets all isoforms of RAF kinase and is being investigated for its potential to overcome paradoxical activation and resistance commonly associated with BRAF and MEK inhibitors in melanoma treatment. []
Relevance:
CCT196969 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both belong to the chemical class of kinase inhibitors. They share a common structural feature: an aromatic ring connected to a pyrazole moiety through an ether linkage. Despite the differences in other substituents and the presence of a urea group instead of an amide in CCT196969, this shared structural element suggests a degree of relatedness in their chemical classification. []
(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, referred to as Compound 26, is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). []
Relevance:
Compound 26 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both contain a central 1H-indazol moiety. This shared core structure, even with the differences in substitution patterns and the presence of a thiazolidine-2,4-dione group in Compound 26, suggests a degree of relatedness within their chemical classification. []
N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide, also known as GSK2292767A, is a novel low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It has a similar in vitro cellular profile to nemiralisib (2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole) and demonstrates efficacy in reducing eosinophilia in a murine model. []
Relevance:
GSK2292767A and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both feature a central 1H-indazol moiety as a core structural element. This shared core, regardless of the differences in substitution patterns and the presence of a methanesulfonamide group in GSK2292767A, suggests they belong to a similar chemical class and may share some pharmacophoric features. []
2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, known as CV-11194, is a novel angiotensin II (AII) receptor antagonist. Prodrugs of this compound were developed to improve its oral bioavailability. []
Relevance:
While CV-11194 contains a benzimidazole core instead of the indazole found in N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, both share the feature of a bicyclic aromatic system linked to a tetrazole group. This structural similarity, despite the differences in substitution patterns and the presence of a carboxylic acid group in CV-11194, suggests a connection in their chemical classification. []
Overview
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound characterized by a unique combination of indazole and thiophene structures. This compound, with the CAS number 2034238-48-5, has garnered attention due to its potential biological activities and applications in scientific research. The indazole moiety is known for its diverse biological properties, including anti-inflammatory and antimicrobial effects, while the thiophene component contributes to its unique electronic properties.
Source
The compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is classified based on its molecular structure and properties. It is primarily synthesized for research purposes and is not widely available for commercial use.
Classification
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide falls under the category of heterocyclic compounds, specifically featuring both indazole and thiophene rings. Its classification highlights its relevance in medicinal chemistry and materials science.
Synthesis Analysis
Methods
The synthesis of N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. While specific synthetic routes can vary, a general approach includes:
Formation of Indazole Moiety: Starting from readily available indazole derivatives, the initial step often involves functionalization to introduce the methyl group at the 1-position.
Synthesis of Thiophene Component: The tetrahydrothiophene ring can be synthesized through cyclization reactions involving appropriate thiol precursors.
Coupling Reaction: The final step usually involves a coupling reaction between the indazole derivative and the thiophene component, potentially utilizing coupling agents or catalysts to facilitate bond formation.
Technical Details
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide or ethanol), and purification techniques like chromatography to isolate the desired product effectively.
Molecular Structure Analysis
Structure
The molecular formula of N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is C18H22N4O2S. The structure features:
An indazole ring system contributing to its aromatic character.
A tetrahydrothiophene ring that introduces a sulfur atom into the structure.
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions typical of heterocyclic compounds:
Nucleophilic Substitution: The presence of nitrogen atoms in the indazole moiety allows for nucleophilic attack under suitable conditions.
Electrophilic Aromatic Substitution: The aromatic nature of the indazole ring makes it susceptible to electrophilic substitution reactions.
Oxidation/Reduction: The compound may also participate in redox reactions depending on the substituents present.
Technical Details
These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or reagents that facilitate specific pathways.
Mechanism of Action
The mechanism of action for N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is primarily linked to its interaction with biological targets:
Enzyme Inhibition: The indazole moiety may inhibit certain enzymes involved in inflammatory pathways or cancer progression.
Receptor Interaction: The thiophene component can interact with various receptors in cellular signaling pathways, potentially modulating physiological responses.
Data suggests that these interactions could lead to anti-inflammatory and anticancer effects, making this compound a candidate for therapeutic exploration.
Physical and Chemical Properties Analysis
Physical Properties
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is typically characterized by:
Appearance: Often presented as a white to off-white solid.
Chemical Properties
Relevant chemical properties include:
Property
Value
Melting Point
Not specified
Solubility
Soluble in organic solvents
Stability
Stable under standard conditions
These properties are essential for understanding its behavior in various environments during research applications.
Applications
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several potential applications:
Medicinal Chemistry: Investigated for its biological activities such as antimicrobial and anticancer effects.
Material Science: Explored for use in developing new materials with specific electronic properties due to its unique molecular structure.
Biological Research: Utilized as a tool compound in studies aimed at understanding enzyme functions and cellular signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.